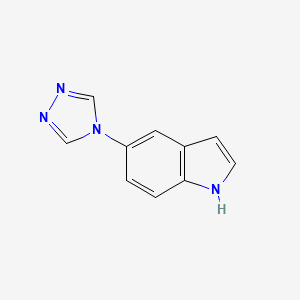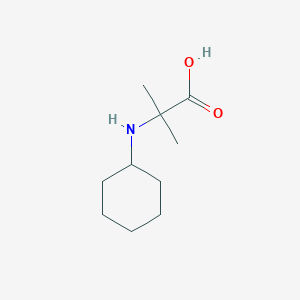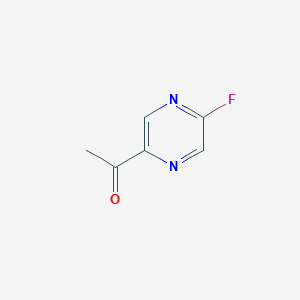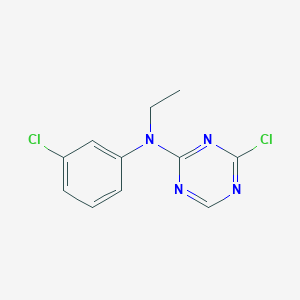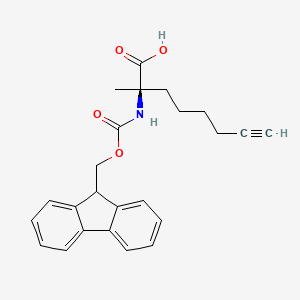
(R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings to ensure precision and efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the fluorenylmethoxycarbonyl group can be removed under oxidative conditions.
Reduction: Reduction reactions can be used to modify the alkyne group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, where the Fmoc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Fmoc group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deprotected amino acids, while reduction can lead to modified alkyne derivatives.
科学研究应用
®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicine: It has applications in drug development, particularly in the design of peptide-based therapeutics.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .
相似化合物的比较
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
- 16-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid
Uniqueness: ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is unique due to its specific structure, which includes an alkyne group and a methyl group on the octanoic acid chain. This structure provides distinct reactivity and stability compared to other similar compounds, making it particularly useful in specific synthetic applications.
属性
分子式 |
C24H25NO4 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid |
InChI |
InChI=1S/C24H25NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h1,6-9,11-14,21H,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m1/s1 |
InChI 键 |
AWENJBOFGNPXLM-XMMPIXPASA-N |
手性 SMILES |
C[C@@](CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


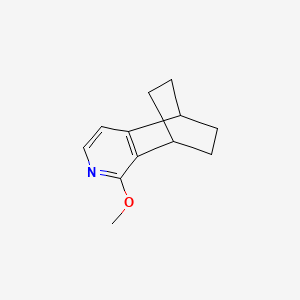
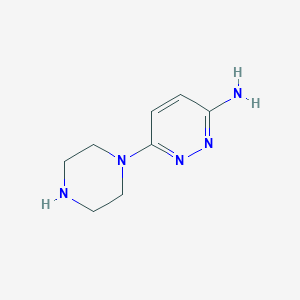
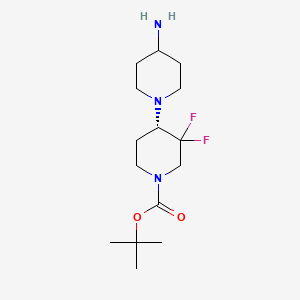
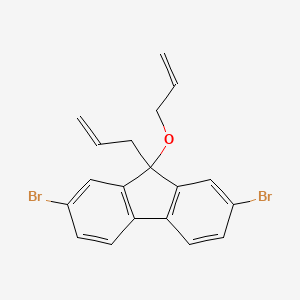
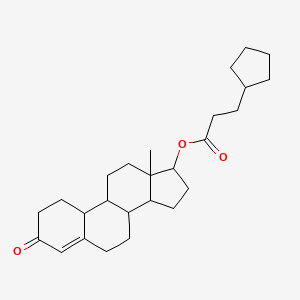
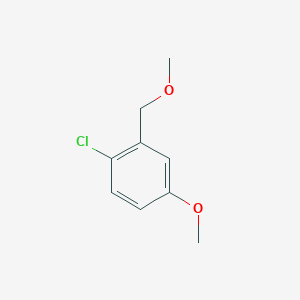
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
